molecular formula C13H17NO B14114444 3-pentyl-2,3-dihydro-1H-indol-2-one

3-pentyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B14114444
M. Wt: 203.28 g/mol
InChI Key: UBQVZTWMAFQYFC-UHFFFAOYSA-N
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Description

3-pentyl-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the reaction of indoline with specific reagents under controlled conditions. For instance, the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst is a direct method . Another method involves the use of nitromethane, glacial acetic acid, and ammonium acetate under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-pentyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 3-pentyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. As an indole derivative, it may bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pentyl-2,3-dihydro-1H-indol-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentyl side chain and dihydroindole core differentiate it from other indole derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-pentyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H17NO/c1-2-3-4-8-11-10-7-5-6-9-12(10)14-13(11)15/h5-7,9,11H,2-4,8H2,1H3,(H,14,15)

InChI Key

UBQVZTWMAFQYFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C2=CC=CC=C2NC1=O

Origin of Product

United States

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